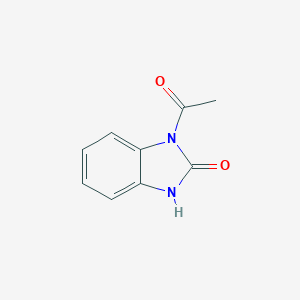

1-acetyl-1H-benzimidazol-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 1-acetyl-1H-benzimidazol-2-ol, involves various strategies. One common method involves the condensation of o-phenylenediamines with carboxylic acid derivatives or acylating agents. For example, a simple and efficient procedure for synthesizing substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2/HCl system in acetonitrile at room temperature has been described, highlighting the versatility of methods available for generating benzimidazole derivatives (Bahrami, Khodaei, & Kavianinia, 2007).

Molecular Structure Analysis

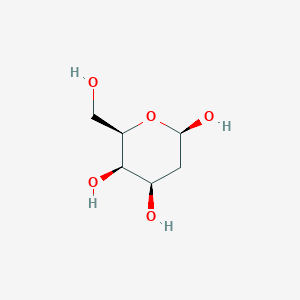

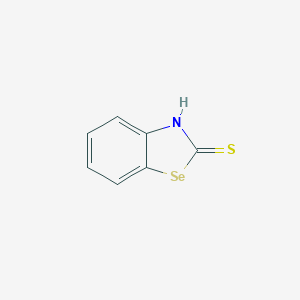

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, contributing to its unique chemical behavior. Structural assignments and conformational analysis are typically established through NMR and sometimes X-ray crystallography. For instance, dynamic NMR studies have been utilized to prove the existence of restricted rotation and coplanarity in the amide N-C=O carbonyl group of certain benzimidazole derivatives, demonstrating the complex interplay of structural features (Aridoss et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, attributing to their wide application range. They can act as ligands in coordination chemistry, forming complexes with metals, which are useful in catalysis and material science. For example, the synthesis of benzimidazole derivatives and their complexes with transition metals like Ni(II) and Zn(II) have been explored, revealing their potential in catalysis and biological activities (Abdel-Ghani, Abo El-Ghar, & Mansour, 2013).

Scientific Research Applications

-

Medicinal Chemistry

-

Fungicides

- Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .

- They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

-

Corrosion Inhibitors

- Benzimidazole derivatives have been used as corrosion inhibitors .

- For example, 1-octyl-2-(octylthio)-1H-benzimidazole can readily adsorb onto the steel surface, due to a positively charged nitrogen atom .

- The long hydrocarbon chain is likely to form a hydrophobic network which can further reduce the interaction between the metal and the corrosive environment .

-

Organic Synthesis

- Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .

- The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .

-

Anticancer Agents

-

Corrosion Inhibitors

- Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO 3, 1.5 M H 2 SO 4, basic media, 0.1 M NaOH or salt solutions .

- Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Antiviral Agents

-

Antihypertensive Agents

-

Antimicrobial Agents

-

Anthelmintic Agents

-

Antioxidant Agents

-

Anti-inflammatory Agents

properties

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-1H-benzimidazol-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)